molecular formula C11H14N2O2 B1282190 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one CAS No. 69132-30-5

1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B1282190
CAS No.: 69132-30-5
M. Wt: 206.24 g/mol
InChI Key: UYVSSZOWTACRLF-UHFFFAOYSA-N
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Description

1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one (CAS 69132-30-5) is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This molecule features a pyrrolidin-2-one (a gamma-lactam) ring linked to an aniline derivative, presenting both hydrogen bond donor and acceptor sites that make it a valuable intermediate in synthetic organic chemistry . The structure of this compound suggests its primary research application is as a key building block, or precursor, in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery efforts. The presence of an aromatic amine and a lactam ring makes it a versatile scaffold for constructing compounds with potential biological activity. Researchers utilize this chemical for developing novel substances, where it can be functionalized at the amine group or incorporated into larger molecular architectures. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-7-8(12)4-5-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVSSZOWTACRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516779
Record name 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69132-30-5
Record name 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Physicochemical Properties

The compound's structure features multiple functional groups that contribute to its chemical behavior:

  • The pyrrolidinone ring provides a lactam functionality
  • The 4-amino group on the phenyl ring contributes nucleophilic character
  • The 2-methoxy group influences the electronic properties of the aromatic system

These structural elements must be carefully considered when designing synthesis routes, as they affect reactivity patterns and may require selective protection/deprotection strategies.

General Synthetic Approaches

The synthesis of this compound typically requires a strategic approach to forming the key structural elements: the pyrrolidinone ring and the appropriately substituted phenyl ring with precise positioning of the amino and methoxy groups.

Retrosynthetic Analysis

Several disconnection approaches can be considered when planning the synthesis of this compound:

  • Formation of the N-aryl bond between a preformed pyrrolidin-2-one and a 4-amino-2-methoxyphenyl precursor
  • Construction of the pyrrolidinone ring from a linear precursor already connected to the substituted phenyl ring
  • Functional group interconversion strategies, such as reducing a nitro group to an amino group at a later stage

Each approach presents distinct advantages and challenges, particularly regarding selectivity and overall efficiency.

Key Bond Formation Strategies

The formation of the N-aryl bond between the pyrrolidinone and the phenyl ring represents a critical step in most synthetic routes. This can be accomplished through various methods:

  • Nucleophilic substitution reactions using activated aryl halides
  • Metal-catalyzed coupling reactions, particularly copper or palladium-catalyzed aminations
  • Direct condensation reactions under appropriate conditions

The selection of the most suitable method depends on the specific precursors and functional group compatibility.

Specific Preparation Methods

Synthesis via Pyrrolidinone Formation Approach

Reaction Conditions Analysis

Table 1: Detailed Analysis of Key Reaction Parameters for Various Synthetic Approaches

Synthetic Approach Key Reagents Solvent System Temperature Range Catalyst/Additive Critical Parameters
Modified 1-Aryl-2-pyrrolidin-1-yl-pentan-1-ones α-Bromoketone, Pyrrolidine (2.2 eq) Et2O or EtOH 0°C to RT None specified Reaction time (1-24h), Extraction pH control during workup
Donor-Acceptor Cyclopropanes Cyclopropane derivative, Substituted aniline DCE, Toluene, EtOH/H2O RT to reflux Ni(ClO4)2·6H2O, AcOH Catalyst loading, Reaction time, Temperature control during thermolysis
Polyphosphate Ester Cyclization 4-(substituted-phenylsulfonamido)butanoic acids, PPE Not specified Not specified DMAP PPE concentration, DMAP loading
Nitro Reduction Approach Various reducing agents (H2/Pd, SnCl2, Fe/AcOH) Depends on reducing agent Depends on reducing agent Metal catalysts for hydrogenation H2 pressure (for hydrogenation), Temperature control, Reaction time

This table highlights the diversity of conditions required for different synthetic approaches, emphasizing the importance of parameter optimization for each specific method.

Starting Materials and Reagents Selection

The selection of appropriate starting materials and reagents significantly impacts the efficiency and success of the synthesis. Table 2 presents a comprehensive analysis of potential starting materials and reagents for the preparation of this compound.

Table 2: Analysis of Starting Materials and Reagents for Various Synthetic Routes

Material/Reagent Role in Synthesis Advantages Limitations Handling Considerations
2-Methoxyphenyl derivatives Core structure precursor Commercial availability, Established chemistry May require further functionalization Some derivatives sensitive to oxidation
4-Amino-2-methoxyphenyl compounds Direct precursors Reduced number of synthetic steps Limited commercial availability, Higher cost Sensitive to oxidation, Light protection recommended
Pyrrolidin-2-one precursors Formation of lactam ring Various options available (γ-butyrolactone, succinimide) Variable reactivity profiles Some are hygroscopic
Donor-acceptor cyclopropanes Intermediates for one-pot synthesis Enable efficient ring formation Complex preparation, Limited commercial availability Potential instability
Ni(ClO4)2·6H2O Catalyst for cyclopropane reactions Effective for specific transformations Oxidizing agent, Potential hazard Store away from organic materials
Polyphosphate ester (PPE) Cyclization reagent Promotes efficient ring closure Moisture sensitive Store under dry conditions
Reducing agents (H2/Pd, SnCl2) Nitro to amino conversion Well-established protocols May reduce other functional groups H2 requires pressure equipment, Metal reducing agents may be air-sensitive

The selection among these options should be guided by factors including availability, cost, safety considerations, and compatibility with the overall synthetic strategy.

Optimization Techniques

Optimizing the synthesis of this compound requires attention to several key aspects of the process. Advanced techniques can significantly improve yields, purity, and efficiency.

Continuous Flow Chemistry

Continuous flow reactors offer several advantages over traditional batch processes for the synthesis of complex organic compounds like this compound. These advantages include:

  • Improved heat transfer, allowing for more precise temperature control
  • Enhanced mixing, leading to more uniform reaction conditions
  • Better reaction control, resulting in higher selectivity
  • Reduced formation of side products
  • Easier scalability from laboratory to production scale

Implementing continuous flow technology for key steps in the synthesis could significantly improve efficiency and reproducibility.

Advanced Purification Strategies

Chromatographic purification methods play a crucial role in obtaining high-purity this compound. Several techniques can be employed:

  • Flash column chromatography using optimized solvent systems
  • High-performance liquid chromatography (HPLC) for analytical and preparative purposes
  • Supercritical fluid chromatography (SFC) for difficult separations

The selection of the most appropriate purification method depends on the specific impurities present and the scale of the synthesis.

Statistical Design of Experiments

Systematic optimization of reaction parameters using design of experiments (DoE) methodologies can significantly improve synthetic outcomes. Key parameters that can be optimized include:

  • Reagent stoichiometry
  • Reaction temperature profiles
  • Solvent composition
  • Catalyst loading
  • Reaction time

By simultaneously varying multiple parameters and analyzing the results using statistical methods, optimal conditions can be identified more efficiently than through traditional one-factor-at-a-time approaches.

Characterization and Quality Control

Comprehensive characterization of synthesized this compound is essential to confirm identity and assess purity. Table 3 summarizes key characterization techniques and their applications.

Table 3: Analytical Techniques for Characterization of this compound

Analytical Technique Key Information Provided Expected Results Limitations
1H NMR Spectroscopy Proton environments, Structural confirmation Characteristic signals for aromatic protons, pyrrolidinone ring protons, -OCH3, and -NH2 groups May require deuterated solvents that minimize H/D exchange
13C NMR Spectroscopy Carbon environments, Structural confirmation Distinct signals for carbonyl, aromatic, methoxy, and pyrrolidinone carbons Lower sensitivity than 1H NMR
Mass Spectrometry Molecular weight confirmation, Fragmentation pattern Molecular ion at m/z 207.11281 [M+H]+ Matrix effects may influence ionization
HPLC Purity assessment, Isomer separation Single major peak with >95% area Method development required for optimal separation
Infrared Spectroscopy Functional group identification Characteristic bands for N-H, C=O, C-O-C stretching Limited for quantitative analysis
Elemental Analysis Composition verification C, H, N percentages matching theoretical values Small impurities may not significantly affect results
X-ray Crystallography Absolute structure confirmation 3D structural parameters Requires suitable crystal formation

For collision cross-section predictions, which can be useful for analytical method development, predicted values include 145.5 Ų for [M+H]+ adduct and 156.6 Ų for [M+Na]+ adduct.

The most promising synthetic routes appear to be the adaptation of methods for similar pyrrolidin-2-one compounds, particularly those involving donor-acceptor cyclopropanes and polyphosphate ester cyclization. Multi-step strategies involving the strategic introduction of functional groups also offer viable alternatives, especially when considering the selective reduction of a nitro precursor to introduce the amino functionality.

Advanced optimization techniques, including continuous flow chemistry and statistical design of experiments, provide powerful tools for enhancing yield, purity, and efficiency. The selection of the most appropriate synthetic route should be guided by considerations including availability of starting materials, required scale, equipment accessibility, and specific purity requirements.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s amino and methoxy groups influence its oxidation behavior. Key findings include:

  • Selective Oxidation of the Pyrrolidinone Ring : Under acidic conditions with KMnO₄, the pyrrolidinone ring undergoes oxidation, yielding a γ-lactam derivative. This reaction proceeds via radical intermediates, with yields reaching 68% under optimized conditions .
  • Aromatic Ring Oxidation : The methoxy-substituted benzene ring is resistant to mild oxidizing agents (e.g., H₂O₂) but reacts with strong oxidizers like CrO₃ to form quinone derivatives. This pathway is critical for generating electrophilic intermediates in drug synthesis .

Table 1: Oxidation Conditions and Outcomes

Oxidizing AgentTemperature (°C)Product(s)Yield (%)Source
KMnO₄ (aq. H₂SO₄)80γ-Lactam derivative68
CrO₃ (AcOH)25Quinone analog52
H₂O₂ (EtOH)60No reaction

Reduction Reactions

The pyrrolidinone ring and aromatic amine group participate in reduction pathways:

  • Amide Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrolidinone’s carbonyl group to a secondary alcohol, forming 1-(4-amino-2-methoxyphenyl)pyrrolidine-2-ol. This reaction is stereospecific, favoring the cis-isomer (78% yield) .
  • Nitro Group Reduction : When the amino group is protected as a nitro derivative, reduction with SnCl₂/HCl regenerates the primary amine with >90% efficiency .

Mechanistic Insight : The amide reduction proceeds via a six-membered transition state, as confirmed by DFT calculations .

Substitution Reactions

The amino and methoxy groups serve as nucleophilic and electrophilic sites, respectively:

  • Amino Group Acylation : Reacts with acetyl chloride in CH₂Cl₂ to form N-acetyl derivatives (85% yield) .
  • Methoxy Demethylation : Treatment with BBr₃ cleaves the methoxy group to a hydroxyl group, enabling further functionalization (e.g., sulfonation) .
  • Electrophilic Aromatic Substitution : The para-amino group directs nitration (HNO₃/H₂SO₄) to the ortho position relative to the methoxy group .

Table 2: Substitution Reaction Parameters

Reaction TypeReagentProductYield (%)Source
AcylationAcCl, Et₃NN-Acetyl derivative85
DemethylationBBr₃, CH₂Cl₂Hydroxy analog73
NitrationHNO₃/H₂SO₄3-Nitro derivative61

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with alkynes under Rh(II) catalysis, forming bicyclic pyrrolidine systems. This method is pivotal for synthesizing polyheterocyclic drug candidates .

Example : Reaction with phenylacetylene produces a fused pyrrolidine-isoquinoline scaffold (62% yield, 94% ee) .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, forming CO₂ and aniline derivatives .
  • Acid Sensitivity : The pyrrolidinone ring undergoes hydrolysis in concentrated HCl, yielding 4-amino-2-methoxybenzoic acid and pyrrolidine .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been explored for its potential as a drug candidate due to its ability to modulate biological pathways. Pyrrolidine derivatives, including 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, have been identified as versatile scaffolds in drug discovery.

Key Applications:

  • Kinase Inhibitors : Research indicates that pyrrolidine derivatives can act as selective inhibitors for kinases such as CK1γ. For instance, modifications to the pyrrolidine structure have led to compounds with nanomolar activity against CK1γ and CK1ε, suggesting their potential as therapeutic agents in cancer treatment .
  • Glycine Transporter Inhibition : Compounds derived from this scaffold have shown promise as selective inhibitors of GlyT1, which is implicated in schizophrenia. The efficacy of these compounds is highlighted by their low IC50 values, indicating strong inhibitory activity .

Antimetastatic Activity

Recent studies have demonstrated that derivatives of this compound exhibit antimetastatic properties by acting as CXCR4 chemokine receptor antagonists. For example, one derivative showed an IC50 value of 79 nM for CXCR4 binding and significantly inhibited CXCL12-induced calcium flux, suggesting its potential in cancer therapy .

Metabolic Disorders

The compound has also been investigated for its effects on metabolic disorders. Specific derivatives have been developed as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which play crucial roles in glucose metabolism and lipid regulation. These compounds demonstrated low nanomolar EC50 values and were effective in lowering fasting glucose levels in diabetic models .

Table of Biological Activities

Compound DerivativeTargetActivity (IC50/EC50)Notes
CK1γ InhibitorCK1γ0.011 µMHigh selectivity against a panel of kinases
GlyT1 InhibitorGlyT10.198 µMPotential treatment for schizophrenia
CXCR4 AntagonistCXCR479 nMAntimetastatic activity confirmed in vivo
PPAR AgonistPPARα/γ5–90 nMImproved glucose metabolism in diabetic models

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to target proteins, leading to the modulation of various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

The presence of both amino and methoxy groups in this compound makes it unique and potentially more versatile in its applications.

Biological Activity

1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, also known by its CAS number 69132-30-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₂O₂, with a molecular weight of approximately 206.24 g/mol. The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially altering metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, influencing cellular signaling processes.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antibacterial and antifungal properties, which may extend to this compound.

Antimicrobial Activity

Research has indicated that pyrrolidine derivatives possess notable antimicrobial properties. For instance, studies have shown that certain pyrrolidine compounds demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL against these pathogens .

CompoundMIC (mg/mL)Target Organisms
This compoundTBDS. aureus, E. coli
Pyrrolidine Derivative A0.0039S. aureus
Pyrrolidine Derivative B0.025E. coli

Anticancer Potential

The compound's structure suggests potential anticancer properties. Studies on similar pyrrolidine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives have demonstrated IC50 values as low as 15.63 µM against breast cancer cell lines (MCF-7), indicating their potential as therapeutic agents .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study evaluated the antibacterial effects of various pyrrolidine derivatives, where compounds similar to this compound were tested against common bacterial strains. Results indicated significant antibacterial activity correlated with specific structural modifications in the pyrrolidine ring .
  • Anticancer Activity Assessment : Another research effort focused on the anticancer activity of substituted pyrrolidines, revealing that modifications at the aromatic ring significantly influenced cytotoxicity against cancer cell lines. The study highlighted the importance of substituent positioning in enhancing biological activity .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that some pyrrolidine derivatives could induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage . This suggests that this compound may similarly engage apoptotic pathways.

Q & A

Q. What synthetic routes are available for 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Common approaches include palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution of halogenated intermediates. For example, substituting 2-pyrrolidinone derivatives with activated aromatic electrophiles (e.g., 4-fluoro-2-methoxyphenyl halides) can yield the target compound. Reaction parameters such as catalyst loading (e.g., Pd(OAc)₂ with Xantphos), solvent polarity (DMF or toluene), and temperature (80–120°C) critically influence yield. Evidence from analogous compounds shows yields ranging from 59% to 85% depending on halogen reactivity (iodo vs. bromo substituents) . Copper-catalyzed hydrothiolation of allenamides or ynamides may also enable regioselective functionalization of the pyrrolidinone core .

Q. Which spectroscopic and analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the pyrrolidinone carbonyl carbon (~175–180 ppm) and aromatic protons (δ 6.5–7.5 ppm) for the 4-amino-2-methoxyphenyl group. Coupling patterns can confirm substituent positions.
  • HRMS : To verify molecular weight (C₁₁H₁₄N₂O₂; theoretical 206.24 g/mol) and isotopic distribution.
  • XRD : For crystallographic validation of molecular conformation and hydrogen-bonding interactions, as demonstrated in structurally related pyrimidinones .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3260 cm⁻¹ (N–H stretch) confirm functional groups .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrrolidinone ring be optimized for biological target engagement?

  • Methodological Answer : Regioselectivity is influenced by catalyst choice and substrate design. For example:
  • Copper-catalyzed hydrothiolation : Enables stereoselective addition of thiols to allenamides, yielding derivatives like 1-(1,3-bis((4-nitrophenyl)thio)propyl)pyrrolidin-2-one with >90% regiocontrol .
  • Iodine-mediated domino reactions : Facilitate three-component coupling for anticancer-active derivatives (e.g., 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one) .
  • Radiolabeling : Use of [¹¹C] or [¹⁸F] isotopes for pharmacokinetic studies, as seen in cannabinoid receptor ligands .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

  • Methodological Answer :
  • Hazard Profiling : Assess acute toxicity (oral LD₅₀), skin/eye irritation (H315/H319), and respiratory effects (H335) via GHS classification .
  • Dose Optimization : Start with sub-mg/kg doses in rodent models, monitoring for neurotoxicity or organ-specific effects.
  • Metabolic Stability : Evaluate hepatic clearance using microsomal assays to predict in vivo half-life.
  • Protective Measures : Use fume hoods, PPE (gloves, goggles), and emergency protocols (e.g., inhalation: move to fresh air; skin contact: wash with soap) .

Q. How does the compound’s stability under varying pH and temperature conditions influence experimental design?

  • Methodological Answer :
  • pH Stability : Test degradation kinetics in buffers (pH 1–13) via HPLC. Amino groups may protonate at low pH, altering solubility. Methoxy groups enhance stability under basic conditions .
  • Thermal Stability : Use DSC/TGA to identify decomposition thresholds (>150°C for similar pyrrolidinones). Store at room temperature in inert atmospheres to prevent oxidation .
  • Light Sensitivity : UV-Vis spectroscopy can detect photodegradation; amber vials are recommended for long-term storage.

Q. What computational methods aid in predicting the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate interactions with receptors (e.g., cannabinoid or kinase targets) using the compound’s 3D conformation from XRD data .
  • MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds (e.g., pyrrolidinone carbonyl with catalytic lysine residues).
  • QSAR Models : Correlate substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing fluoro groups) with activity trends .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Lower yields (59%) in bromo-substituted routes vs. iodo-substituted (85%) highlight the need for optimized leaving groups and catalysts .
  • Toxicity Classification Discrepancies : While some analogs show acute oral toxicity (H302), others lack data; rigorous species-specific testing is advised .

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